molecular formula C25H28N4O4 B2426762 (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946249-08-7

(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2426762
CAS No.: 946249-08-7
M. Wt: 448.523
InChI Key: JSWFSOPICWVXOP-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the family of piperazine derivatives. This compound is known for its unique structural features which make it a subject of interest in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves a multi-step process. Typically, the synthesis starts with the preparation of the piperazine ring, followed by the introduction of the pyrimidinyl and dimethoxyphenyl groups through a series of coupling reactions. The specific conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve scalable methods such as continuous flow synthesis which allows for better control over reaction conditions and higher throughput. Optimizing parameters like reaction time, concentration, and purification techniques are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, which might lead to the formation of oxidized derivatives.

  • Reduction: : It can be reduced under specific conditions to modify the functional groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, introducing new functional groups or modifying existing ones.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are commonly used. The conditions depend on the specific reaction being targeted, with parameters like temperature and pH being carefully controlled.

Major Products

The products from these reactions include oxidized or reduced derivatives, and substituted compounds with different functional groups

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone has a range of applications across several scientific disciplines:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules and for studying reaction mechanisms.

  • Biology: : Serves as a molecular probe in various biological assays to understand cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, including its role in modulating biochemical pathways.

  • Industry: : Applied in the development of novel materials with specific functional properties.

Mechanism of Action

The exact mechanism of action for (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone involves interaction with specific molecular targets. These targets might include enzymes or receptors where the compound can modulate activity by binding to active sites, thereby influencing biochemical pathways. The precise pathways involved depend on the context of use, whether it’s therapeutic, biological, or chemical.

Comparison with Similar Compounds

When compared to other piperazine derivatives, (2,3-Dimethoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its specific structural features that confer unique reactivity and application potential. Similar compounds might include:

  • (2,3-Dimethoxyphenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

  • (2,3-Dimethoxyphenyl)(4-(6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

Each of these compounds, while structurally related, may exhibit different properties and applications due to slight variations in their molecular architecture.

This should give you a comprehensive overview of this compound and its relevance in various scientific and industrial contexts. What else do you want to dive into?

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-17-8-10-19(11-9-17)33-23-16-22(26-18(2)27-23)28-12-14-29(15-13-28)25(30)20-6-5-7-21(31-3)24(20)32-4/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWFSOPICWVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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